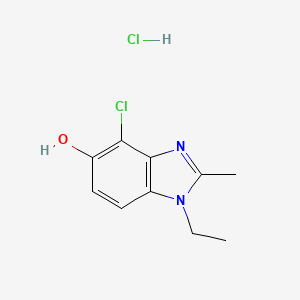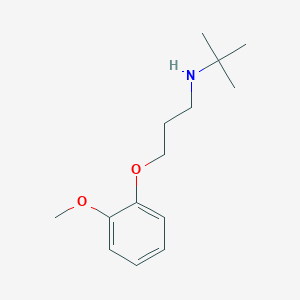![molecular formula C19H20Cl2N2O3S B5173818 N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a powerful tool used in scientific research to study the physiological and biochemical effects of various drugs and neurotransmitters on different systems of the body. DREADD is a genetically engineered receptor that is activated by a synthetic ligand called clozapine-N-oxide (CNO), which allows researchers to selectively activate or inhibit specific cell types in vivo.
Wirkmechanismus
DREADD works by binding to and activating G proteins, which are intracellular signaling molecules that regulate various physiological processes. When activated by N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, DREADD can either stimulate or inhibit the activity of the cells expressing the receptor, depending on the type of DREADD used.
Biochemical and Physiological Effects
DREADD has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and system being studied. For example, DREADD activation has been used to study the role of specific neural circuits in addiction, anxiety, depression, and other psychiatric disorders. DREADD has also been used to investigate the role of various neurotransmitters and hormones in regulating various physiological processes, such as metabolism, inflammation, and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DREADD in scientific research is its specificity and selectivity. By targeting specific cell types in vivo, researchers can investigate the role of these cells in various physiological and pathological processes without affecting other cell types or systems. DREADD is also reversible, which allows researchers to turn the receptor on or off at will.
One of the limitations of using DREADD in scientific research is the potential for off-target effects. Although DREADD is highly specific and selective, it is still possible for the receptor to activate or inhibit other cell types or systems in vivo. Another limitation is the need for a synthetic ligand (N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide) to activate the receptor, which can be expensive and difficult to administer in vivo.
Zukünftige Richtungen
Despite its limitations, DREADD has the potential to revolutionize the field of neuroscience and pharmacology. Some of the future directions for DREADD research include:
1. Developing new DREADD variants with improved specificity and selectivity.
2. Investigating the role of DREADD in various physiological and pathological processes, such as aging, neurodegeneration, and cancer.
3. Developing new synthetic ligands that can activate or inhibit DREADD with greater potency and efficacy.
4. Studying the long-term effects of DREADD activation or inhibition on various systems of the body.
5. Developing new methods for delivering DREADD and synthetic ligands in vivo, such as gene therapy or nanoparticles.
Conclusion
Overall, DREADD is a powerful tool that has revolutionized the field of neuroscience and pharmacology. By selectively activating or inhibiting specific cell types in vivo, researchers can investigate the role of these cells in various physiological and pathological processes. Although DREADD has some limitations, it has the potential to lead to new treatments for a wide range of diseases and disorders.
Synthesemethoden
DREADD was first developed in 2007 by Bryan Roth and colleagues at the University of North Carolina at Chapel Hill. The receptor was created by combining the extracellular domain of the human muscarinic acetylcholine receptor M~3~ with the intracellular signaling domain of the human kappa opioid receptor KOR. The resulting chimeric receptor was then modified to be activated by N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide instead of acetylcholine or opioids.
Wissenschaftliche Forschungsanwendungen
DREADD has been widely used in scientific research to study the function of various neural circuits and systems in vivo. By selectively activating or inhibiting specific cell types in the brain or other organs, researchers can investigate the role of these cells in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-3-10-22-19(24)13-23(12-15-6-9-17(20)18(21)11-15)27(25,26)16-7-4-14(2)5-8-16/h3-9,11H,1,10,12-13H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZWRSFAYUPISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)



![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
![3-(4-methoxyphenyl)-11-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173765.png)

![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)